2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial activity against various bacterial strains.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication . In the context of its antipsychotic properties, it acts as an antagonist at dopamine and serotonin receptors, modulating neurotransmitter activity in the brain .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also combines piperazine and benzothiazole moieties and exhibits similar biological activities.
2-(Piperazin-1-yl)quinoline-3-carbaldehyde: This compound shares the piperazine moiety and has been studied for its antimicrobial properties.
Uniqueness
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of piperazine and benzothiazole moieties allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .
Biological Activity
Overview
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid (CAS No. 2680542-09-8) is a heterocyclic compound that integrates the structural features of piperazine and benzothiazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of antibacterial, antifungal, and potential antipsychotic effects. The benzothiazole moiety is well-known for its presence in various pharmacologically active molecules, while the piperazine component is frequently associated with drugs exhibiting antiviral and antimicrobial properties .
The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it may act as a dopamine and serotonin antagonist , which is relevant for its potential use as an antipsychotic agent. Additionally, it has been studied for its ability to inhibit enzymes involved in bacterial cell wall synthesis and folate metabolism, such as enoyl ACP reductase and dihydrofolate reductase .
Antimicrobial Properties
Research indicates that this compound demonstrates significant antibacterial and antifungal activities. Studies have shown that derivatives of this compound can exhibit potent effects against various pathogenic microorganisms.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. For instance, structure-activity relationship studies have identified derivatives with IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism involves induction of apoptosis through upregulation of p53 expression and activation of caspase pathways .
Data Tables
Below are tables summarizing key findings from studies on the biological activity of this compound.
Biological Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antibacterial | E. coli | 5.0 | Cell wall synthesis inhibition |
Antifungal | C. albicans | 3.0 | Membrane disruption |
Anticancer | MCF-7 | 0.65 | Apoptosis induction |
U-937 | 2.41 | Apoptosis induction |
Case Study 1: Anticancer Activity
In a recent study, derivatives of 2-(piperazin-1-yl)-1,3-benzothiazole were evaluated for their cytotoxic effects against various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells, comparable to established chemotherapeutics like Tamoxifen . Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had IC50 values as low as 5 µM against E. coli, demonstrating significant potential as novel antibacterial agents .
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2S/c16-11(17)8-1-2-9-10(7-8)18-12(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H,16,17) |
InChI Key |
BYWIMEGSXJOLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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